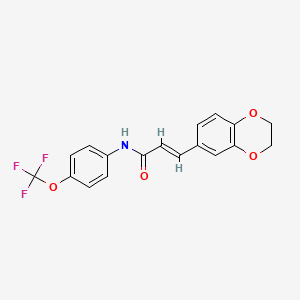
3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(4-(trifluoromethoxy)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an acrylamide derivative with a benzodioxin group and a phenyl group attached. Acrylamides are organic compounds with the functional group R2C=CHC(O)NR’R’‘, where R and R’ are organic groups or hydrogen atoms . Benzodioxin is a type of organic compound that consists of a benzene ring fused to a dioxin ring . The phenyl group is a functional group with the formula -C6H5, and it’s derived from benzene by removing one hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of the benzodioxin and phenyl groups. These groups would add a significant amount of conjugation to the molecule, which could affect its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of acrylamides include a high boiling point and the ability to form polymers . The presence of the benzodioxin and phenyl groups could also affect the compound’s properties .科学的研究の応用
Controlled Radical Polymerization
One significant application involves the controlled radical polymerization of acrylamide derivatives. A study by Mori, Sutoh, and Endo (2005) highlights the synthesis of homopolymers from a monosubstituted acrylamide with an amino acid moiety through reversible addition−fragmentation chain transfer (RAFT) polymerization. This process yields polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, demonstrating the versatility of acrylamide derivatives in polymer science (Mori, Sutoh, & Endo, 2005).
Drug Discovery and Bioactive Compounds
In the realm of drug discovery, the structural manipulation of acrylamide derivatives has led to the identification of compounds with significant biological activities. Wu et al. (2004) describe the synthesis and KCNQ2 opener activity of acrylamide derivatives, showcasing their potential in modulating ion channels and reducing neuronal hyperexcitability. Such compounds are valuable for neurological disorder treatments, emphasizing the therapeutic applications of acrylamide derivatives (Wu et al., 2004).
Molecular Docking and DFT Calculations
Acrylamide derivatives also play a crucial role in molecular docking and density functional theory (DFT) studies, aiding in the design of novel compounds with desired biological activities. Fahim and Shalaby (2019) conducted comprehensive theoretical and experimental studies on benzenesulfonamide derivatives, including acrylamide compounds, to evaluate their antitumor activity and potential interactions with biological targets. Their work exemplifies the integration of acrylamide derivatives in computational chemistry and drug design efforts (Fahim & Shalaby, 2019).
Supramolecular Chemistry and Material Science
Moreover, acrylamide derivatives are instrumental in developing new materials with potential applications in supramolecular chemistry and as chiral stationary phases. Tian et al. (2010) synthesized optically active acrylamide derivatives and evaluated their enantioseparation capacities, demonstrating the utility of these compounds in chromatographic applications and material science (Tian et al., 2010).
Safety and Hazards
特性
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)26-14-5-3-13(4-6-14)22-17(23)8-2-12-1-7-15-16(11-12)25-10-9-24-15/h1-8,11H,9-10H2,(H,22,23)/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXAJXEXYRNGK-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(4-(trifluoromethoxy)phenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

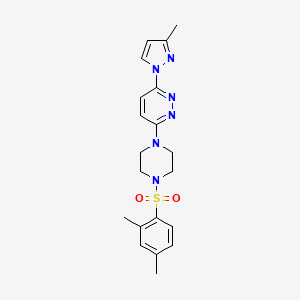
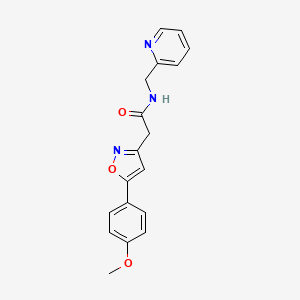

![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)
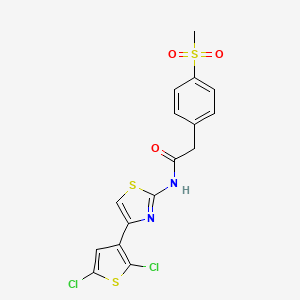

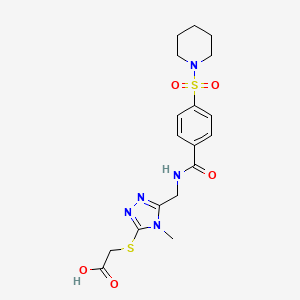
![(2Z)-N-(4-chlorophenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2856729.png)
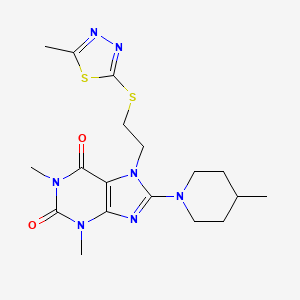

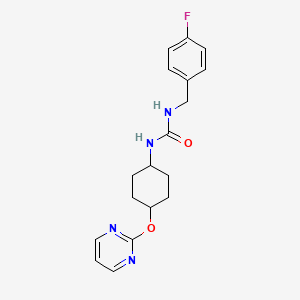
![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2856734.png)

![5-Methoxy-4-[(4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2856737.png)